molecular formula C24H22N4O3 B3878910 1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone CAS No. 5672-72-0

1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone

Cat. No. B3878910
CAS RN: 5672-72-0
M. Wt: 414.5 g/mol
InChI Key: SWQUZKURWYVPEZ-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazolidinone ring would provide a rigid, planar structure, while the benzyl, nitrophenyl, and phenylethylidene groups would add additional complexity and stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrophenyl group, which is electron-withdrawing and could potentially undergo reduction reactions. The imidazolidinone ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the nitrophenyl group might make the compound more polar, while the imidazolidinone ring could potentially form hydrogen bonds .

properties

IUPAC Name

1-benzyl-2-(4-nitrophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-18(20-10-6-3-7-11-20)25-27-23(29)17-26(16-19-8-4-2-5-9-19)24(27)21-12-14-22(15-13-21)28(30)31/h2-15,24H,16-17H2,1H3/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQUZKURWYVPEZ-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416588
Record name BAS 00753537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5672-72-0
Record name BAS 00753537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone
Reactant of Route 2
1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone
Reactant of Route 3
Reactant of Route 3
1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone
Reactant of Route 4
1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone
Reactant of Route 5
1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone
Reactant of Route 6
1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone

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